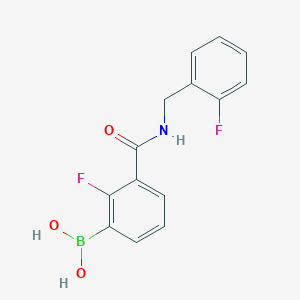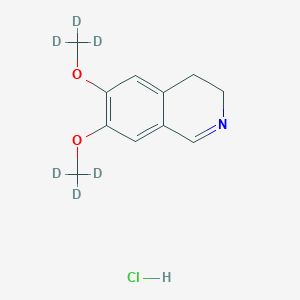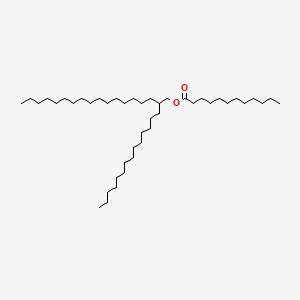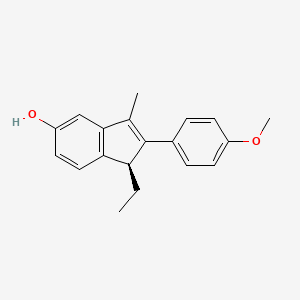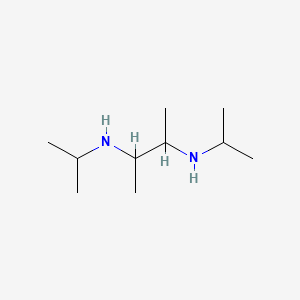
N,N'-Diisopropyl-2,3-butane-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diisopropyl-2,3-butane-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Diisopropyl-2,3-butane-diamine can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with 2,3-dibromobutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diisopropyl-2,3-butane-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diisopropyl-2,3-butane-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the diamine.
Applications De Recherche Scientifique
N,N’-Diisopropyl-2,3-butane-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-Diisopropyl-2,3-butane-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediamine: A related compound with similar structural features but without the isopropyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups but a different carbon backbone.
Uniqueness
N,N’-Diisopropyl-2,3-butane-diamine is unique due to its specific arrangement of isopropyl groups and the 2,3-butane backbone. This structure imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
92422-50-9 |
|---|---|
Formule moléculaire |
C10H24N2 |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
2-N,3-N-di(propan-2-yl)butane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-12H,1-6H3 |
Clé InChI |
PFMSXPPSCVRFPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C(C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



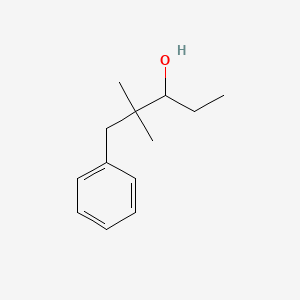
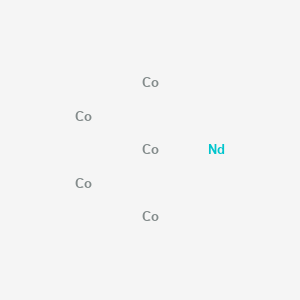


![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

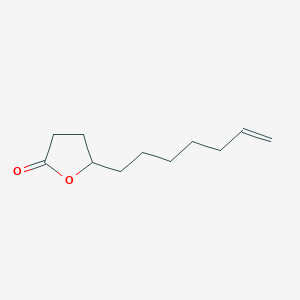
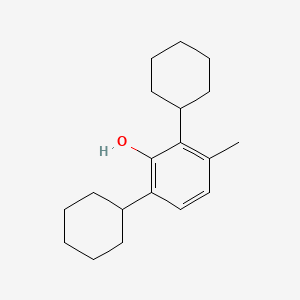
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
